molecular formula C16H9Cl3N4O4 B1585481 3-Nitro-N-(5-oxo-1-(2,4,6-trichlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)benzamide CAS No. 63134-25-8

3-Nitro-N-(5-oxo-1-(2,4,6-trichlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)benzamide

Cat. No. B1585481
CAS RN: 63134-25-8
M. Wt: 427.6 g/mol
InChI Key: NVMCTYFWKJPYBA-UHFFFAOYSA-N
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Description

3-Nitro-N-(5-oxo-1-(2,4,6-trichlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)benzamide, also known as N-(5-oxo-1-(2,4,6-trichlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)benzamide-3-nitro, is a compound that has been studied for its potential applications in chemical synthesis and scientific research. It is a nitrobenzamide derivative of the pyrazole ring system with a trichlorophenyl substituent. This compound has a molecular formula of C15H8Cl3N3O3 and a molecular weight of 372.62 g/mol.

Scientific Research Applications

3-Nitro-N-(5-oxo-1-(2,4,6-trichlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)benzamide(5-oxo-1-(2,4,6-trichlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)benzamide-3-nitro has been studied for its potential applications in scientific research. It has been found to possess antioxidant, anti-inflammatory, and antimicrobial activities, and has been used in studies of the molecular mechanisms of these activities. Additionally, it has been studied for its potential applications in the treatment of cancer and other diseases.

Mechanism Of Action

The exact mechanism of action of 3-Nitro-N-(5-oxo-1-(2,4,6-trichlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)benzamide(5-oxo-1-(2,4,6-trichlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)benzamide-3-nitro is not yet fully understood. However, it is believed to act as an antioxidant by scavenging reactive oxygen species and inhibiting lipid peroxidation. Additionally, it has been found to inhibit the production of pro-inflammatory cytokines and to modulate the activity of various enzymes involved in signal transduction pathways.

Biochemical And Physiological Effects

3-Nitro-N-(5-oxo-1-(2,4,6-trichlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)benzamide(5-oxo-1-(2,4,6-trichlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)benzamide-3-nitro has been found to possess a variety of biochemical and physiological effects. It has been found to possess antioxidant, anti-inflammatory, and antimicrobial activities, and has been found to modulate the activity of various enzymes involved in signal transduction pathways. Additionally, it has been found to possess anti-tumor activity, and has been found to inhibit the growth of various types of cancer cells.

Advantages And Limitations For Lab Experiments

3-Nitro-N-(5-oxo-1-(2,4,6-trichlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)benzamide(5-oxo-1-(2,4,6-trichlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)benzamide-3-nitro has several advantages and limitations for use in laboratory experiments. One advantage is that it is relatively easy to synthesize and is available commercially. Additionally, it has been found to possess a variety of biochemical and physiological effects, making it useful for studying the molecular mechanisms of these effects. However, it is not approved for use in humans, and its long-term safety and efficacy have not yet been established.

Future Directions

3-Nitro-N-(5-oxo-1-(2,4,6-trichlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)benzamide(5-oxo-1-(2,4,6-trichlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)benzamide-3-nitro has potential applications in the treatment of various diseases, and further research is needed to explore these potential applications. Additionally, further research is needed to better understand the molecular mechanisms of its biochemical and physiological effects. Additionally, further research is needed to evaluate the long-term safety and efficacy of this compound. Finally, further research is needed to explore the potential applications of this compound in other areas, such as in the development of new drugs and in the study of the molecular mechanisms of diseases.

properties

IUPAC Name

3-nitro-N-[5-oxo-1-(2,4,6-trichlorophenyl)-4H-pyrazol-3-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9Cl3N4O4/c17-9-5-11(18)15(12(19)6-9)22-14(24)7-13(21-22)20-16(25)8-2-1-3-10(4-8)23(26)27/h1-6H,7H2,(H,20,21,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVMCTYFWKJPYBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=NN(C1=O)C2=C(C=C(C=C2Cl)Cl)Cl)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9Cl3N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5069708
Record name Benzamide, N-[4,5-dihydro-5-oxo-1-(2,4,6-trichlorophenyl)-1H-pyrazol-3-yl]-3-nitro-
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Molecular Weight

427.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Nitro-N-(5-oxo-1-(2,4,6-trichlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)benzamide

CAS RN

63134-25-8
Record name N-[4,5-Dihydro-5-oxo-1-(2,4,6-trichlorophenyl)-1H-pyrazol-3-yl]-3-nitrobenzamide
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Record name Benzamide, N-(4,5-dihydro-5-oxo-1-(2,4,6-trichlorophenyl)-1H-pyrazol-3-yl)-3-nitro-
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Record name Benzamide, N-[4,5-dihydro-5-oxo-1-(2,4,6-trichlorophenyl)-1H-pyrazol-3-yl]-3-nitro-
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Record name Benzamide, N-[4,5-dihydro-5-oxo-1-(2,4,6-trichlorophenyl)-1H-pyrazol-3-yl]-3-nitro-
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Record name N-[4,5-dihydro-5-oxo-1-(2,4,6-trichlorophenyl)-1H-pyrazol-3-yl]-3-nitrobenzamide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Nitro-N-(5-oxo-1-(2,4,6-trichlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)benzamide
Reactant of Route 2
3-Nitro-N-(5-oxo-1-(2,4,6-trichlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)benzamide
Reactant of Route 3
3-Nitro-N-(5-oxo-1-(2,4,6-trichlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)benzamide
Reactant of Route 4
3-Nitro-N-(5-oxo-1-(2,4,6-trichlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)benzamide
Reactant of Route 5
3-Nitro-N-(5-oxo-1-(2,4,6-trichlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)benzamide
Reactant of Route 6
3-Nitro-N-(5-oxo-1-(2,4,6-trichlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)benzamide

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